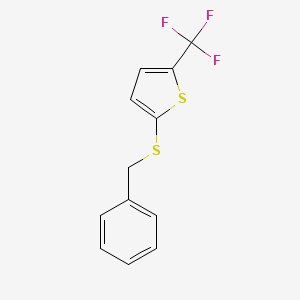
2-(Benzylthio)-5-(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-5-(trifluoromethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. The presence of both benzylthio and trifluoromethyl groups in its structure makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(trifluoromethyl)thiophene typically involves the introduction of the benzylthio and trifluoromethyl groups onto a thiophene ring. One common method is the nucleophilic substitution reaction where a thiophene derivative is reacted with benzylthiol and a trifluoromethylating agent under appropriate conditions. Catalysts such as copper or palladium may be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives, while substitution reactions can introduce new functional groups onto the thiophene ring .
Scientific Research Applications
2-(Benzylthio)-5-(trifluoromethyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent materials
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-(trifluoromethyl)thiophene involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzylthio group can participate in various chemical interactions. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)thiophene: Lacks the benzylthio group, making it less versatile in certain reactions.
2-(Benzylthio)thiophene: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.
5-(Trifluoromethyl)thiophene: Similar to 2-(Trifluoromethyl)thiophene but with the trifluoromethyl group at a different position .
Uniqueness
2-(Benzylthio)-5-(trifluoromethyl)thiophene is unique due to the presence of both benzylthio and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H9F3S2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C12H9F3S2/c13-12(14,15)10-6-7-11(17-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZBJSQNLXLUBGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















